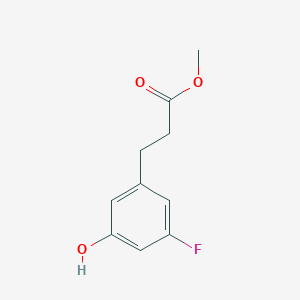![molecular formula C9H9Cl2N3O B8291977 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol](/img/structure/B8291977.png)
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and a propan-2-ol group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride and a base such as diisopropylethylamine. The reaction mixture is heated to 70°C and stirred for 16 hours . The product is then purified through filtration and extraction processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups replacing the chlorine atoms or modifications to the propan-2-ol group.
Applications De Recherche Scientifique
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-Dichloro-7-deazapurine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol is unique due to the presence of the propan-2-ol group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Propriétés
Formule moléculaire |
C9H9Cl2N3O |
|---|---|
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
2-(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)propan-2-ol |
InChI |
InChI=1S/C9H9Cl2N3O/c1-9(2,15)5-3-4-6(10)13-8(11)14-7(4)12-5/h3,15H,1-2H3,(H,12,13,14) |
Clé InChI |
ZZLRJECEQQKPOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=C(N1)N=C(N=C2Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



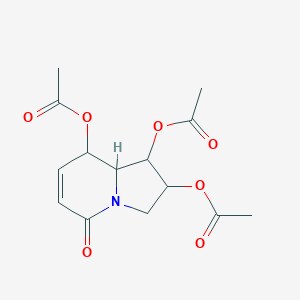
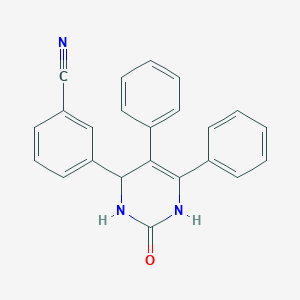
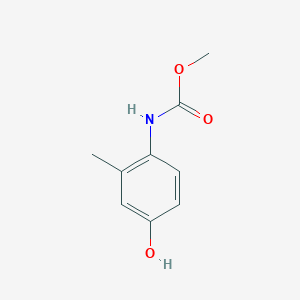

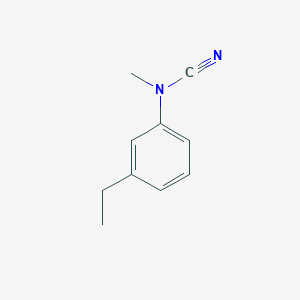
![[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B8291940.png)



